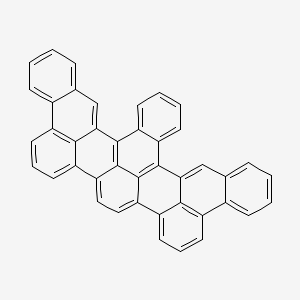
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene is a polycyclic aromatic hydrocarbon with the molecular formula C₄₂H₂₂ and a molecular weight of 526.6241 g/mol . This compound is known for its complex structure, which includes multiple fused benzene rings, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans. This process involves the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . The starting materials for this synthesis are often prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3-diketones .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
化学反応の分析
Types of Reactions
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced polycyclic aromatic hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly seen in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃/H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce reduced polycyclic aromatic hydrocarbons. Substitution reactions can yield halogenated or nitrated derivatives.
科学的研究の応用
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene involves its interaction with molecular targets such as DNA, proteins, and cellular membranes. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects. Additionally, it can interact with proteins, altering their activity and potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Dibenzo[b,d]furan: A related polycyclic aromatic hydrocarbon with significant biological activity.
Naphtho[1,2-b]benzofuran: Another polycyclic aromatic compound with similar structural features and reactivity.
Uniqueness
Dibenzo(fg,mn)naphtho(1,2,3,4-xyz)heptaphene is unique due to its highly fused ring system, which imparts distinct chemical and physical properties
特性
CAS番号 |
34814-82-9 |
|---|---|
分子式 |
C42H22 |
分子量 |
526.6 g/mol |
IUPAC名 |
undecacyclo[20.16.2.12,6.123,31.07,12.015,39.016,21.025,30.036,40.014,42.035,41]dotetraconta-1(38),2,4,6(42),7,9,11,13,15(39),16,18,20,22(40),23,25,27,29,31(41),32,34,36-henicosaene |
InChI |
InChI=1S/C42H22/c1-3-11-25-23(9-1)21-35-37-27(25)15-7-17-29(37)33-19-20-34-30-18-8-16-28-26-12-4-2-10-24(26)22-36(38(28)30)40-32-14-6-5-13-31(32)39(35)41(33)42(34)40/h1-22H |
InChIキー |
VQTIXOWFVHAUMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=CC=C6C7=CC=CC8=C7C(=CC9=CC=CC=C89)C3=C6C5=C(C4=CC2=C1)C1=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




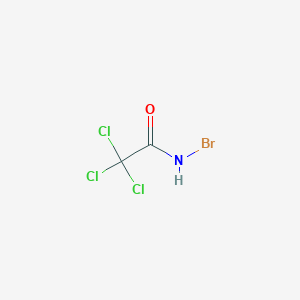


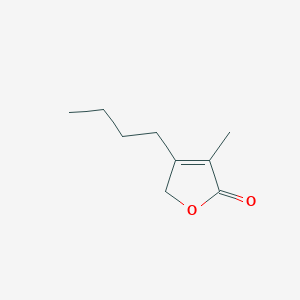


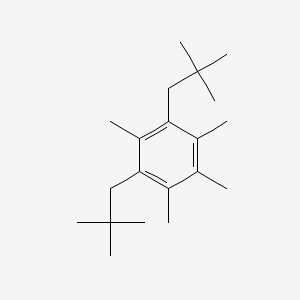

![Diethyl [(ethoxycarbonyl)imino]propanedioate](/img/structure/B14679455.png)

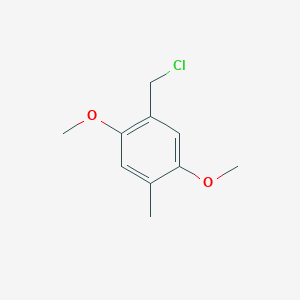
![2-[4-(Methylamino)phenyl]propanoic acid](/img/structure/B14679488.png)
